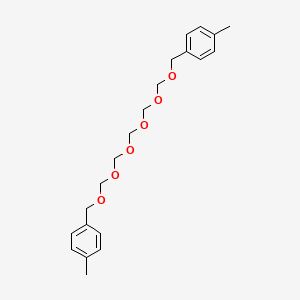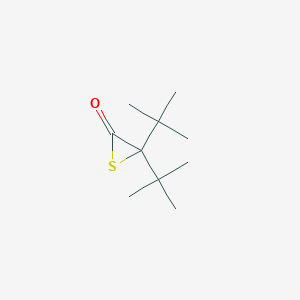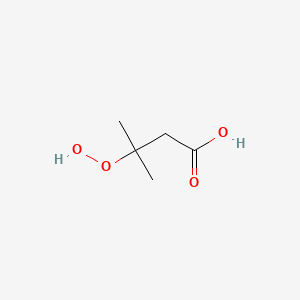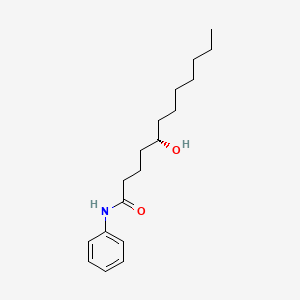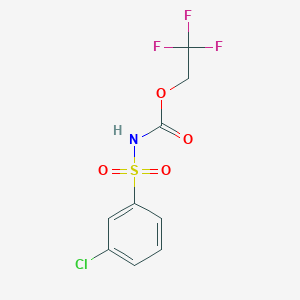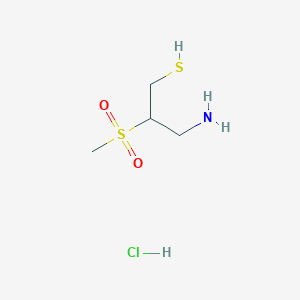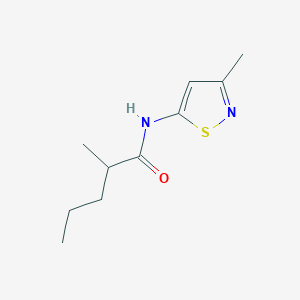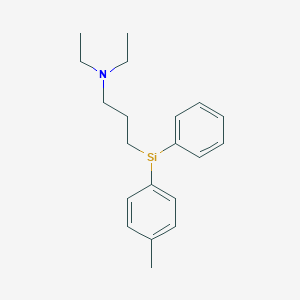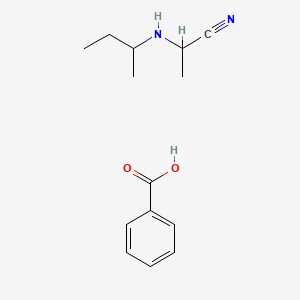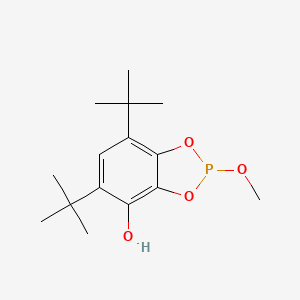![molecular formula C13H8N4O7 B14499061 4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 64896-25-9](/img/structure/B14499061.png)
4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a dinitro-substituted cyclohexadienone via a hydrazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the nitration of benzoic acid derivatives followed by the formation of the hydrazinyl linkage. The nitration process can be achieved using concentrated nitric acid and sulfuric acid as catalysts . The subsequent formation of the hydrazinyl linkage involves the reaction of the nitrated compound with hydrazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and concentration, is crucial for maintaining product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. Additionally, the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide
- 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide
- N-[2,3,5,5,6,6-Hexachloro-4-oxocyclohexa-2-en-1-ylidene]-4-methylbenzene-1-sulfonamide
Uniqueness
4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its combination of a dinitro-substituted cyclohexadienone and a benzoic acid moiety linked via a hydrazinyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
64896-25-9 |
|---|---|
Fórmula molecular |
C13H8N4O7 |
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
4-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H8N4O7/c18-12-10(5-9(16(21)22)6-11(12)17(23)24)15-14-8-3-1-7(2-4-8)13(19)20/h1-6,18H,(H,19,20) |
Clave InChI |
LLIVUBRUCCRDNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


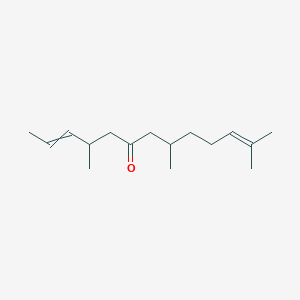
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
